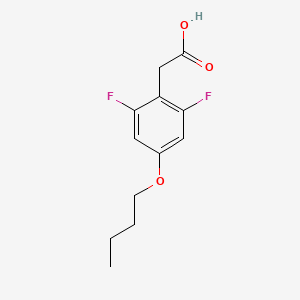

4-Butoxy-2,6-difluorophenylacetic acid

Description

4-Butoxy-2,6-difluorophenylacetic acid is a halogenated phenylacetic acid derivative characterized by a butoxy (C₄H₉O) substituent at the para position and two fluorine atoms at the ortho positions on the benzene ring, coupled with an acetic acid side chain. For example, 4-n-Butoxy-2,6-difluorobenzoic acid (CAS 123843-56-1), a closely related benzoic acid variant, has a molecular weight of 230.21 g/mol, a melting point of 112–115°C, and a purity of 97% .

Properties

IUPAC Name |

2-(4-butoxy-2,6-difluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O3/c1-2-3-4-17-8-5-10(13)9(7-12(15)16)11(14)6-8/h5-6H,2-4,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYCWRRKHQPVRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C(=C1)F)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301265612 | |

| Record name | Benzeneacetic acid, 4-butoxy-2,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301265612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373921-12-0 | |

| Record name | Benzeneacetic acid, 4-butoxy-2,6-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373921-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4-butoxy-2,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301265612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

This method leverages the high reactivity of fluorinated aromatic rings toward nucleophilic substitution and the well-established malonate alkylation chemistry for side-chain introduction.

Alternative Multi-Step Synthesis via Nitro-Substituted Precursors

Drawing from analogous fluorophenylacetic acid syntheses (e.g., 2,4,5-trifluorophenylacetic acid), a multi-step sequence can be adapted:

Step A: Formation of nitro-substituted fluorophenylmalonate

Starting with 2,6-difluoronitrobenzene, condensation with diethyl malonate forms diethyl 2,6-difluoro-4-nitrophenylmalonate.Step B: Hydrolysis, acidification, and decarboxylation

Converts the malonate ester to the corresponding phenylacetic acid derivative.Step C: Reduction of the nitro group to an amine , followed by

Step D: Substitution of the amino group with butoxy substituent via nucleophilic aromatic substitution or Sandmeyer-type reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-2,6-difluorophenylacetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products:

Oxidation: Formation of 4-butoxy-2,6-difluorobenzoic acid.

Reduction: Formation of 4-butoxy-2,6-difluorophenylethanol.

Substitution: Formation of 4-butoxy-2,6-diaminophenylacetic acid or 4-butoxy-2,6-dithiophenylacetic acid.

Scientific Research Applications

Pharmaceutical Development

4-Butoxy-2,6-difluorophenylacetic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure often enhances the biological activity and stability of the resultant compounds. Notably, it has potential applications in developing anti-inflammatory and analgesic drugs. The presence of the butoxy group and difluorophenyl moiety can improve the efficacy and safety profiles of these medications.

Case Study: Synthesis of Anti-inflammatory Agents

Research has demonstrated that compounds derived from this compound exhibit significant anti-inflammatory properties. For instance, derivatives synthesized from this compound have shown promising results in preclinical models for treating conditions such as arthritis and other inflammatory diseases.

Agricultural Chemicals

In agricultural chemistry, this compound is explored for its potential use in formulating herbicides and pesticides. The compound's structure allows for the development of effective solutions for weed and pest control while minimizing environmental impact compared to traditional chemicals.

Case Study: Herbicide Formulation

Studies have indicated that formulations containing derivatives of this compound demonstrate enhanced herbicidal activity against common agricultural weeds. These formulations are being evaluated for their efficacy in field trials, showcasing reduced toxicity to non-target species.

Material Science

The compound is also utilized in material science, particularly in developing polymers and coatings. Its incorporation into these materials can enhance thermal stability and chemical resistance, which are essential properties for durable applications.

Case Study: Polymer Development

Research has shown that polymers modified with this compound exhibit improved mechanical properties and resistance to environmental degradation. This makes them suitable for applications in coatings and protective materials used in various industries.

Biochemical Research

In biochemical research, this compound is valuable for studying enzyme activities and metabolic pathways. Its structural characteristics allow researchers to investigate its interactions with biological targets, potentially leading to new insights into disease mechanisms.

Case Study: Enzyme Interaction Studies

Recent studies have focused on the binding affinities of this compound with specific enzymes involved in metabolic pathways. These investigations aim to elucidate its role in modulating enzyme activity and its implications for developing targeted therapies.

Comparative Overview of Applications

| Application Area | Key Features | Potential Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for anti-inflammatory drugs | Enhanced efficacy and safety profiles |

| Agricultural Chemicals | Formulation of herbicides and pesticides | Reduced environmental impact |

| Material Science | Improvement of polymers and coatings | Increased durability and resistance |

| Biochemical Research | Study of enzyme interactions | Insights into disease mechanisms |

Mechanism of Action

The mechanism of action of 4-butoxy-2,6-difluorophenylacetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The butoxy group may also contribute to the compound’s lipophilicity, affecting its distribution within biological systems.

Comparison with Similar Compounds

Table 1: Key Properties of 4-Butoxy-2,6-difluorophenylacetic Acid and Analogs

Note: Purity inferred from related derivatives (e.g., 4-n-Butoxy-2,6-difluorobenzoic acid ).

Structural and Functional Differences

- Substituent Effects: Butoxy Group: The butoxy group in this compound enhances lipophilicity compared to bromo, chloro, or smaller alkoxy (e.g., ethoxy) analogs. This may improve membrane permeability but reduce aqueous solubility . Halogen vs.

- Acetic Acid Moiety: The -CH₂COOH group is common across all analogs, suggesting shared utility as nonsteroidal anti-inflammatory drug (NSAID) precursors or enzyme inhibitors.

Physicochemical Properties

- Melting Points : The benzoic acid variant (4-n-Butoxy-2,6-difluorobenzoic acid) melts at 112–115°C , while the bromo analog (4-Bromo-2,6-difluorophenylacetic acid) likely has a higher melting point due to bromine’s higher molecular weight, though data is unavailable.

- Purity and Availability : Most analogs are available at >95% purity. The butoxy derivative is listed as "On Stock" in milligram to gram quantities, similar to boronic acid intermediates () .

Biological Activity

4-Butoxy-2,6-difluorophenylacetic acid is a fluorinated aromatic compound with notable structural features that contribute to its biological activity. This compound, with the chemical formula C12H14F2O2 and CAS number 1373921-12-0, includes a butoxy group attached to a difluorophenylacetic acid moiety. The incorporation of fluorine atoms is known to enhance the biological properties of organic molecules, making this compound of interest in medicinal chemistry and related fields.

Structural Characteristics

The structural configuration of this compound is pivotal in determining its biological activity. The presence of the butoxy group at the para position relative to the carboxylic acid functionality on the phenyl ring, along with the two fluorine atoms at the 2 and 6 positions, contributes to its unique physicochemical properties.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Chemical Formula | C12H14F2O2 |

| CAS Number | 1373921-12-0 |

| Functional Groups | Butoxy, Carboxylic Acid, Difluorophenyl |

| Molecular Weight | 232.24 g/mol |

Currently, there is no well-defined mechanism of action for this compound documented in scientific literature. However, its structural attributes suggest potential interactions with biological targets such as enzymes or receptors. The fluorinated structure may enhance lipophilicity and bioavailability, potentially improving therapeutic profiles.

Potential Applications

The biological activity of this compound suggests several applications in medicinal chemistry:

- Anticancer Activity : Compounds with similar fluorinated structures have shown promise in anticancer research.

- Anti-inflammatory Properties : The carboxylic acid group may facilitate interactions leading to anti-inflammatory effects.

- Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, further exploration could reveal potential in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be illustrated by comparing it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,6-Difluorophenylacetic acid | Lacks butoxy group | Simpler structure; may exhibit different activities. |

| 4-Fluorophenylacetic acid | Single fluorine atom | Less lipophilic; potential differences in bioactivity. |

| 4-Tert-butyl-2,6-difluorophenylacetic acid | Tert-butyl instead of butoxy group | Increased steric hindrance; may affect binding properties differently. |

| 4-Nitro-2,6-difluorophenylacetic acid | Nitro group instead of butoxy | Different electronic properties; may interact differently with biological targets. |

Case Study: Fluorinated Compounds in Drug Development

A study published in "Journal of Medicinal Chemistry" explored the role of fluorinated compounds in drug development. It was found that fluorination often enhances metabolic stability and bioavailability due to increased lipophilicity and altered pharmacokinetics . These findings support the hypothesis that this compound could exhibit improved therapeutic profiles compared to non-fluorinated analogs.

Molecular Docking Studies

Molecular docking studies have been conducted on various fluorinated compounds to predict their interactions with biological targets. Research suggests that compounds with similar difluorophenyl structures can exhibit significant binding affinities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets for neurodegenerative diseases . This indicates a potential pathway for investigating the neuroprotective effects of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Butoxy-2,6-difluorophenylacetic acid, and how can purity be optimized?

- Methodology : A two-step synthesis is typical:

Etherification : React 2,6-difluorophenol with 1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the butoxy group.

Acetic Acid Chain Introduction : Use Friedel-Crafts alkylation or coupling reactions (e.g., with chloroacetic acid derivatives) to attach the acetic acid moiety.

- Purification : Employ column chromatography (LiChrosorb® RP-18 columns, as used for structurally similar fluorinated acids ) or recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 columns, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Spectroscopy :

- ¹H/¹⁹F NMR : Resolve fluorine substituent effects (e.g., splitting patterns at 2,6-positions) and butoxy group integration .

- FT-IR : Confirm carboxylic acid (1700–1720 cm⁻¹) and ether (C-O stretch at ~1250 cm⁻¹) functionalities.

Q. How does the compound’s stability vary under different storage conditions?

- Thermal Stability : Assess via thermogravimetric analysis (TGA); similar fluorophenylacetic acids degrade above 150°C .

- Photostability : Store in amber vials at -20°C to prevent photodegradation, as recommended for fluorinated aromatics .

- pH Sensitivity : Test solubility and stability in buffers (pH 2–9); carboxylic acids are prone to deprotonation above pH 5 .

Advanced Research Questions

Q. How do electronic effects of the butoxy and fluorine substituents influence the compound’s reactivity in biological systems?

- Computational Approach : Perform DFT calculations (e.g., Gaussian 16) to map electron density and HOMO/LUMO orbitals. Fluorine’s electron-withdrawing effect may enhance electrophilicity, while the butoxy group’s electron-donating nature could modulate solubility .

- Experimental Validation : Compare reaction rates with analogs (e.g., 4-Bromo-2,6-difluorophenylacetic acid ) in nucleophilic substitution assays.

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated phenylacetic acids?

- Data Triangulation :

Purity Verification : Re-analyze conflicting samples via HPLC and LC-MS/MS to rule out impurities .

Assay Conditions : Standardize cell culture media (e.g., serum-free to avoid protein binding interference) and control for pH/temperature .

Meta-Analysis : Cross-reference with databases like NIST Chemistry WebBook for physical property validation .

Q. Can this compound undergo metabolic transformation in mammalian systems, and how can pathways be elucidated?

- In Vitro Studies :

- Liver Microsomes : Incubate with rat/human microsomes + NADPH; monitor metabolites via UPLC-QTOF-MS .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., α,α-d₂) to track cleavage of the acetic acid moiety, as done for 4-fluorophenylacetic acid .

- In Silico Prediction : Use software like ADMET Predictor™ to simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.